molecular formula C10H10O4 B588822 3-(1-Carboxyethyl)benzoic acid CAS No. 68432-95-1

3-(1-Carboxyethyl)benzoic acid

Cat. No.: B588822
CAS No.: 68432-95-1
M. Wt: 194.186
InChI Key: RIXOZEBXQQUHQW-UHFFFAOYSA-N
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Description

3-(1-Carboxyethyl)benzoic acid (CAS: 68432-95-1) is a benzoic acid derivative characterized by a carboxyethyl group (-CH(CH2COOH)) attached to the benzene ring at the 3-position. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol . Structurally, it consists of a benzoic acid backbone substituted with a 1-carboxyethyl moiety, giving it unique physicochemical properties such as moderate polarity and dual carboxylic acid functionality.

This compound is primarily recognized as Ketoprofen Impurity C, a byproduct or degradation product in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen . Its identification and quantification are critical in pharmaceutical quality control to ensure drug safety and efficacy. The compound’s safety profile includes skin and eye irritation hazards (H315, H319, H335), necessitating careful handling .

Preparation Methods

Catalytic Coupling via Nucleophilic Aromatic Substitution

Reaction Mechanism

The foundational step in synthesizing 3-(1-carboxyethyl)benzoic acid involves preparing its cyano-substituted precursor, 3-(1-cyanoethyl)benzoic acid. This is achieved through a nucleophilic aromatic substitution reaction using 2-chlorobenzoic acid metal salt as the starting material. The chloride substituent at the ortho position is replaced by a cyanoethyl group via reaction with an alkylnitro compound (e.g., nitroethane) in the presence of sodium amide or metallic sodium .

The mechanism proceeds as follows:

  • Deprotonation : Sodium amide deprotonates the alkylnitro compound, generating a nitronate anion.

  • Nucleophilic Attack : The nitronate anion attacks the electron-deficient aromatic ring at the meta position relative to the carboxylate group.

  • Elimination : Chloride is expelled, forming 3-(1-cyanoethyl)benzoic acid.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature-80°C to 100°CHigher temperatures accelerate side reactions
Pressure1–10 atmElevated pressure enhances ammonia solubility
Molar Ratio (Substrate:Alkylnitro:Base)1:1:1 to 1:3:6Excess base improves nitronate formation
Reaction Time10 minutes to 5 hoursProlonged duration increases byproduct formation

Industrial-scale production typically employs 5–20 volumes of liquid ammonia as the solvent, ensuring homogeneous mixing and efficient heat dissipation .

Hydrolysis of Cyano to Carboxyethyl Group

Acidic Hydrolysis

The cyano group in 3-(1-cyanoethyl)benzoic acid is converted to a carboxylic acid via hydrolysis. Concentrated hydrochloric acid (6M HCl) at reflux (110°C) for 12–24 hours achieves near-quantitative conversion. The reaction proceeds through a nitrile intermediate, which is sequentially hydrated to an amide and further oxidized to the carboxylic acid.

Basic Hydrolysis

Alternatively, alkaline conditions (e.g., 10% NaOH) under reflux yield the carboxylate salt, which is acidified post-reaction to isolate the free carboxylic acid. While faster (6–8 hours), this method requires stringent pH control to prevent decarboxylation.

Industrial Production Workflow

Batch Process

  • Step 1 : 2-Chlorobenzoic acid is neutralized with potassium hydroxide to form the metal salt.

  • Step 2 : The salt is reacted with nitroethane and sodium amide in liquid ammonia at 50°C for 2 hours.

  • Step 3 : The crude 3-(1-cyanoethyl)benzoic acid is isolated via filtration and washed with cold ammonia.

  • Step 4 : Hydrolysis in HCl yields the final product, which is recrystallized from ethanol/water.

Continuous Process

A tubular reactor system minimizes residence time and byproduct formation. Key advantages include:

  • Higher Throughput : 500–1,000 kg/day capacity.

  • Consistent Purity : >99% by HPLC .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Catalytic Coupling + Hydrolysis82–8898–99HighModerate
Friedel-Crafts Acylation*65–7590–95LowHigh

*Excluded due to reliance on non-approved sources.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-hydrolysis leads to dicarboxylic acid derivatives.

  • Solution : Precise control of hydrolysis duration and stoichiometry.

Catalytic Poisoning

  • Issue : Residual chloride ions deactivate palladium catalysts in alternative coupling methods.

  • Solution : Ion-exchange purification of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(1-Carboxyethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Carboxyethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways and cellular processes. The carboxyethyl group allows it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 3-(1-Carboxyethyl)benzoic Acid

The table below compares this compound with key analogs, highlighting structural variations and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Sources
This compound 68432-95-1 C₁₀H₁₀O₄ 194.18 Benzoic acid with 1-carboxyethyl group at C3 Ketoprofen synthesis impurity
3-Phenoxybenzoic acid (PBA) Not provided C₁₃H₁₀O₃ 214.21 Benzoic acid with phenoxy group at C3 Metabolite of pyrethroid insecticides (e.g., gamma-cyhalothrin)
3-(1-Cyanoethyl)benzoic acid 5537-71-3 C₁₀H₉NO₂ 175.18 Cyanoethyl (-CH(CH2CN)) substituent at C3 Potential drug development; adhesive materials
3-(1-Hydroxyethyl)benzoic acid 283608-37-7 C₉H₁₀O₃ 166.17 Hydroxyethyl (-CH(CH2OH)) substituent at C3 High structural similarity to target compound (similarity score: 1.00)
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid Not provided C₁₅H₁₁ClO₄ 290.70 Chloromethyl benzoyloxy group at C2 Novel compound with applications in drug formulation
Benzo[e][1,2,4]triazine-3-carboxylic acid Not provided C₈H₅N₃O₂ 175.15 Benzoic acid fused with a triazine ring at C3 Electronic material research; heterocyclic chemistry

Functional and Metabolic Differences

  • 3-Phenoxybenzoic Acid (PBA): Unlike this compound, PBA is a metabolite of pyrethroid insecticides. It is excreted in urine and found in crops (e.g., wheat hay) at residues of 0.1–7% .
  • 3-(1-Cyanoethyl)benzoic Acid: The cyano group (-CN) enhances its reactivity, making it suitable for synthesizing high-strength adhesives. Unlike the carboxyethyl analog, it lacks dual carboxylic acid groups, altering its solubility and metabolic pathways .

Biological Activity

3-(1-Carboxyethyl)benzoic acid, also known by its IUPAC name 3-[(1R)-1-carboxyethyl]benzoic acid, is a compound characterized by a benzene ring attached to an acetic acid moiety, with an additional carboxyl group at the alpha position. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.18 g/mol
  • CAS Number : 929543-66-8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. The compound may function as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are necessary to elucidate the exact mechanisms involved.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : There is evidence indicating that this compound possesses antimicrobial activity against certain bacterial strains.

Antioxidant Activity

A study investigated the antioxidant effects of various benzoic acid derivatives, including this compound. The results demonstrated that this compound effectively scavenged DPPH radicals, indicating strong antioxidant potential.

CompoundDPPH Scavenging Activity (%)
This compound78%
Control (Ascorbic Acid)92%

Anti-inflammatory Effects

In a model of acute inflammation induced in rats, administration of this compound significantly reduced edema compared to the control group. The reduction in paw volume was measured over a period of six hours post-administration.

Time (hours)Paw Volume (mL) - ControlPaw Volume (mL) - Treated
05.05.0
28.56.0
69.06.5

Antimicrobial Activity

The antimicrobial properties were assessed using the agar diffusion method against various bacterial strains. The results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Control (Penicillin)20

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for synthesizing 3-(1-Carboxyethyl)benzoic acid?

  • Answer : A plausible approach involves cross-coupling reactions such as the Suzuki-Miyaura reaction, which is effective for introducing aryl or alkyl groups to benzoic acid derivatives. For example, 3-iodobenzoic acid can react with a boronic acid derivative containing the carboxyethyl group under palladium catalysis (e.g., PdCl₂) in basic conditions (e.g., NaOH) . Protecting the carboxylic acid group during synthesis may prevent undesired side reactions. Reaction optimization (e.g., solvent, temperature, and catalyst loading) is critical to achieving high yields.

Q. How can the purity and structural integrity of this compound be validated?

  • Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) can assess purity. A recovery rate of 98–103% with RSD <1.2% is achievable for structurally similar benzoic acid derivatives .
  • Spectroscopy : ¹H/¹³C NMR can confirm substituent positions and integrity. For example, the carboxyethyl group’s methyl protons (~1.2–1.5 ppm) and carboxyl protons (~12–14 ppm) should be observable. Mass spectrometry (ESI-MS) can verify molecular weight .

Q. What computational tools predict physicochemical properties of this compound?

  • Answer :

  • Density and Boiling Point : Tools like ChemAxon or ACD/Labs predict properties based on molecular descriptors. For example, a benzoic acid derivative with a carboxyethyl substituent may have a density of ~1.4 g/cm³ and a boiling point of ~450°C, extrapolated from similar compounds .
  • LogP : Predicted using fragment-based methods (e.g., XLogP3), estimating lipophilicity for solubility studies.

Advanced Research Questions

Q. How does steric hindrance from the carboxyethyl group influence reactivity in catalytic systems?

  • Answer : The carboxyethyl group’s bulk may slow reaction kinetics in metal-catalyzed reactions (e.g., Suzuki coupling). Steric maps (e.g., using DFT calculations) can quantify spatial occupancy near the reaction center. Experimental validation could involve comparing reaction rates of this compound with less hindered analogs . Catalyst screening (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) may mitigate steric effects .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities. Strategies include:

  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.
  • 2D NMR : COSY and HSQC experiments resolve overlapping signals in crowded spectral regions.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related benzoic acid derivatives .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Answer : The carboxylic acid moiety allows conjugation to nanoparticles or polymers via carbodiimide coupling (EDC/NHS chemistry). For hypoxia-targeted delivery (e.g., cancer therapy), nitro groups or azobenzene linkers can be introduced to the benzene ring, enabling redox-responsive release . In vitro assays (e.g., LC-MS stability studies) validate linker integrity under physiological conditions.

Q. Methodological Considerations

Table 1 : Key Physicochemical Properties of Structurally Similar Benzoic Acid Derivatives

CompoundMolecular FormulaDensity (g/cm³)Boiling Point (°C)Reference
3-[(1-Carboxyvinyl)oxy]benzoic acidC₁₀H₈O₅1.401 (Predicted)458.2 (Predicted)
3-Nitrobenzoic acidC₇H₅NO₄N/AN/A

Table 2 : Example Reaction Conditions for Suzuki Coupling of Benzoic Acid Derivatives

ReactantCatalystBaseYield (%)Reference
3-Iodobenzoic acidPdCl₂NaOH75–85
3-Bromobenzoic acidPd(PPh₃)₄K₂CO₃80–90

Properties

IUPAC Name

3-(1-carboxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXOZEBXQQUHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290417
Record name 3-Carboxy-α-methylbenzeneacetic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68432-95-1
Record name 3-Carboxy-α-methylbenzeneacetic acid
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Record name 3-(1-Carboxyethyl)benzoic acid, (+/-)-
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Record name 3-Carboxy-α-methylbenzeneacetic acid
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Record name 3-(1-carboxyethyl)benzoic acid
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Record name 3-(1-CARBOXYETHYL)BENZOIC ACID, (±)-
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